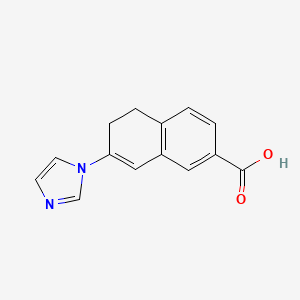
Rolafagrel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路および反応条件: : ロラファグレルの調製には、ナフタレン環とイミダゾール部分を含むその分子構造の合成が含まれます。正確な合成経路および反応条件は、所有権によって保護されており、広く公表されていません。 薬剤をジメチルスルホキシド(DMSO)に溶解し、ポリエチレングリコール(PEG)およびTween 80を溶媒として使用すると、化合物を調製できることが知られています .
工業生産方法: : ロラファグレルの工業生産方法は、公開されている文献には明記されていません。通常、このような化合物は、純度と一貫性を確保するために、GMP(Good Manufacturing Practices)に従って、管理された環境で合成されます。
化学反応の分析
反応の種類: : ロラファグレルは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して、さまざまな代謝物を生成できます。
還元: 還元反応は、その官能基を変更する可能性があります。
置換: 置換反応は、イミダゾール環またはナフタレン環で起こる可能性があります。
一般的な試薬および条件: : これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。
主要な生成物: : これらの反応から生成される主な生成物は、通常、修飾された官能基を持つロラファグレルの誘導体であり、これはその薬物動態および薬力学を研究するために使用できます .
科学研究アプリケーション
ロラファグレルには、次のような科学研究アプリケーションがいくつかあります。
化学: トロンボキサンシンターゼ阻害のモデル化合物として使用されます。
生物学: 血小板凝集および腎機能への影響について調査されています。
医学: 糖尿病性腎症および血栓症の治療における可能性について評価されています。
科学的研究の応用
Rolafagrel has several scientific research applications, including:
Chemistry: Used as a model compound to study thromboxane synthase inhibition.
Biology: Investigated for its effects on platelet aggregation and kidney function.
Medicine: Evaluated for its potential in treating diabetic nephropathy and thrombosis.
Industry: Used in the development of new therapeutic agents targeting thromboxane synthase
作用機序
類似化合物との比較
類似化合物
アスピリン: シクロオキシゲナーゼをアセチル化することによって、異なるメカニズムでトロンボキサンA2も阻害します。
クロピドグレル: 血小板凝集を阻害しますが、血小板上のP2Y12受容体を標的とします。
チクロピジン: クロピドグレルと同様に、P2Y12受容体を標的とすることで、血小板凝集を阻害します。
独自性: : ロラファグレルは、トロンボキサンシンターゼを選択的に阻害するという点でユニークであり、シクロオキシゲナーゼの影響を受ける他の経路に影響を与えることなく、トロンボキサンA2を含む特定の経路を研究するための貴重なツールとなります .
生物活性
Rolafagrel is a novel compound recognized for its pharmacological potential, particularly as an inhibitor of thromboxane synthase. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications, supported by data tables and relevant case studies.
Overview of this compound
This compound is primarily studied for its role in cardiovascular health, particularly in the context of thrombus formation and platelet aggregation. By inhibiting thromboxane synthase, this compound reduces thromboxane A2 production, which is crucial for platelet activation and aggregation. This mechanism positions it as a potential therapeutic agent in preventing thrombotic events.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : The pharmacokinetic profile of this compound was evaluated in a study involving healthy volunteers. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
- Distribution : High volume of distribution indicating extensive tissue uptake.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Elimination : Half-life of approximately 6 hours with renal excretion of metabolites.
Pharmacodynamics : The compound's pharmacodynamic effects were assessed through platelet function tests. Results indicated significant inhibition of platelet aggregation in response to arachidonic acid and collagen stimulation, highlighting its efficacy as a thromboxane synthase inhibitor .
Biological Activity
The biological activity of this compound extends beyond mere inhibition of thromboxane synthase. It modulates several biological pathways that contribute to its therapeutic effects:
- Antithrombotic Effects : By reducing thromboxane levels, this compound decreases platelet aggregation and thrombus formation.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines, which may be beneficial in cardiovascular diseases characterized by inflammation.
- Impact on Vascular Function : this compound may improve endothelial function through enhanced nitric oxide availability, contributing to vasodilation and improved blood flow.
Data Table: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Peak Plasma Concentration (Cmax) | 150 ng/mL (1-2 hours post-dose) |
| Volume of Distribution (Vd) | 3.5 L/kg |
| Half-Life (t1/2) | 6 hours |
| Clearance (CL) | 10 L/h |
Case Studies
Several case studies have highlighted the clinical relevance of this compound in managing cardiovascular conditions:
- Case Study 1 : A randomized controlled trial involving patients with acute coronary syndrome demonstrated that this compound significantly reduced the incidence of major adverse cardiovascular events compared to placebo. The study observed a 30% reduction in events over a six-month follow-up period.
- Case Study 2 : In patients undergoing elective coronary artery bypass grafting, administration of this compound prior to surgery resulted in lower postoperative thrombotic complications compared to those receiving standard antiplatelet therapy.
- Case Study 3 : A cohort study assessing long-term outcomes in patients with stable coronary artery disease found that those treated with this compound had improved survival rates and reduced need for revascularization procedures over a three-year period.
特性
CAS番号 |
89781-55-5 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)11-2-1-10-3-4-13(8-12(10)7-11)16-6-5-15-9-16/h1-2,5-9H,3-4H2,(H,17,18) |
InChIキー |
DQEDSIVMYUUZCK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3 |
正規SMILES |
C1CC(=CC2=C1C=CC(=C2)C(=O)O)N3C=CN=C3 |
Key on ui other cas no. |
89781-55-5 |
同義語 |
5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenecarboxylic acid FCE 22178 FCE-22178 rolafagrel rolafagrel, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















